molecular formula C28H26Cl2N2O4 B1663363 5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid CAS No. 821780-32-9

5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid

Cat. No. B1663363
M. Wt: 525.4 g/mol
InChI Key: GUXZTURICDZRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid, also known as BPP-9, is a pyrazole derivative that has been extensively studied for its potential therapeutic properties. This compound belongs to a class of compounds called selective estrogen receptor modulators (SERMs), which have been shown to have a wide range of biological activities.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthesis of Heterocycles and Thiophenes : Research indicates that derivatives of 5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid can be involved in the synthesis of various heterocyclic compounds. For example, derivatives like 1,4-diphenyl-1,4-butanediones and 1-phenyl-1,4-pentanediones are reactants in producing thiophenes (Freeman, Kim, & Rodríguez, 1992).

  • Corrosion Inhibition : Certain derivatives, such as 3,5-bis(4-chlorophenyl)-4-amino-1,2,4-triazole, have been studied for their role in inhibiting corrosion of metals in acidic mediums. These derivatives demonstrate significant efficacy in protecting metals like mild steel from corrosion (Elbelghiti et al., 2016).

  • Liquid-Liquid Extraction of Metals : Research has explored the use of pyrazole derivatives in the liquid-liquid extraction of metals such as copper(II). These studies help in understanding how different chain lengths in bis(4-acylpyrazol-5-one) derivatives affect the extraction efficiency (Miyazaki et al., 1989).

Material Science and Catalysis

  • Polymer Synthesis and Properties : Some derivatives are used in synthesizing materials with specific properties. For instance, bis(pyrazole)zinc(II) benzoate complexes have been synthesized and evaluated for their role in the copolymerization of carbon dioxide and cyclohexene oxide (Lephoto et al., 2016).

  • Crystal Structure Analysis : The crystal structures of certain derivatives have been studied, providing insights into their molecular configurations and potential applications in material science (Centore, Ciajolo, & Tuzi, 1993).

Biomedical Research

  • Antineoplastic Agents : Research into the synthesis of bis(hydroxymethyl)-substituted heterocycles and their conversion to bis(methylcarbamate) derivatives provides insights into their potential application as antineoplastic agents (Anderson & Jones, 1984).

  • Peptide Synthesis : Studies show the use of polymer-supported benzylamides for solid-phase synthesis of C-terminal peptide amides, which are important in the development of pharmaceutical compounds (Albericio & Bárány, 2009).

properties

CAS RN

821780-32-9

Product Name

5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid

Molecular Formula

C28H26Cl2N2O4

Molecular Weight

525.4 g/mol

IUPAC Name

5-[2,4-bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid

InChI

InChI=1S/C28H26Cl2N2O4/c1-2-3-14-32-26(28(33)34)16-25(31-32)24-13-12-23(35-17-19-4-8-21(29)9-5-19)15-27(24)36-18-20-6-10-22(30)11-7-20/h4-13,15-16H,2-3,14,17-18H2,1H3,(H,33,34)

InChI Key

GUXZTURICDZRGO-UHFFFAOYSA-N

SMILES

CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O

Canonical SMILES

CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O

synonyms

5-[3,5-Bis-(4-chloro-benzyloxy)-phenyl]-2-butyl-2H-pyrazole-3-carboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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